molecular formula C11H14BrNO2 B7861501 1-[(3-Bromo-4-methoxyphenyl)methyl]azetidin-3-ol

1-[(3-Bromo-4-methoxyphenyl)methyl]azetidin-3-ol

Cat. No.: B7861501
M. Wt: 272.14 g/mol
InChI Key: BIVIFVIVVYGDDR-UHFFFAOYSA-N
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Description

1-[(3-Bromo-4-methoxyphenyl)methyl]azetidin-3-ol is an azetidine derivative featuring a 3-bromo-4-methoxybenzyl substituent. The bromine atom at the 3-position and methoxy group at the 4-position on the phenyl ring likely influence the compound’s reactivity, solubility, and intermolecular interactions.

The compound’s molecular formula is C₁₁H₁₄BrNO₂ (calculated based on structural analysis), with a molecular weight of 288.14 g/mol.

Properties

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-15-11-3-2-8(4-10(11)12)5-13-6-9(14)7-13/h2-4,9,14H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVIFVIVVYGDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CC(C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(3-Bromo-4-methoxyphenyl)methyl]azetidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of 1-[(3-Bromo-4-methoxyphenyl)methyl]azetidin-3-ol typically involves several chemical reactions including oxidation, reduction, and nucleophilic substitutions. The compound can be synthesized from readily available starting materials through a series of steps that may involve the introduction of the bromine atom and methoxy group at specific positions on the phenyl ring.

Anticancer Properties

1-[(3-Bromo-4-methoxyphenyl)methyl]azetidin-3-ol has demonstrated significant anticancer activity in various studies. For instance, related compounds in the azetidine class have shown potent activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. These compounds often exhibit IC50 values in the nanomolar range, indicating strong inhibition of cancer cell proliferation .

Table 1: Anticancer Activity of Azetidine Derivatives

CompoundCell LineIC50 (μM)
10n (related compound)MCF-70.017
11n (related compound)MDA-MB-2310.031
1-[(3-Bromo-4-methoxyphenyl)methyl]azetidin-3-olTBDTBD

Note: TBD indicates that specific IC50 values for the compound are yet to be determined.

The biological activity of 1-[(3-Bromo-4-methoxyphenyl)methyl]azetidin-3-ol is attributed to its ability to interact with molecular targets involved in cancer progression. It may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Studies have shown that structurally similar compounds can disrupt microtubule dynamics, which is critical for mitosis .

Anti-inflammatory Effects

In addition to its anticancer properties, there is emerging evidence suggesting that azetidine derivatives may possess anti-inflammatory effects. Compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation. These studies indicate that certain derivatives can effectively reduce COX activity, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Several case studies have highlighted the effectiveness of azetidine derivatives in preclinical models:

  • Breast Cancer Model : A study reported that a compound structurally related to 1-[(3-Bromo-4-methoxyphenyl)methyl]azetidin-3-ol induced apoptosis through the regulation of pro-apoptotic and anti-apoptotic proteins, showcasing its potential as a lead compound for breast cancer therapy .
  • Inflammation Model : Another investigation demonstrated that azetidine derivatives exhibited significant inhibition of COX enzymes in vitro, with promising results comparable to established anti-inflammatory drugs like indomethacin .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of azetidine derivatives like 1-[(3-Bromo-4-methoxyphenyl)methyl]azetidin-3-ol typically involves multi-step reactions that yield compounds with specific structural features conducive to biological activity. Recent studies have focused on optimizing synthetic routes to enhance yield and purity while maintaining the integrity of the azetidine core. For instance, reactions involving heterocyclic amines have been documented to produce various azetidine derivatives with promising yields and structural diversity .

Antimicrobial Properties

Research indicates that azetidine derivatives exhibit significant antimicrobial properties. In particular, compounds containing halogenated phenyl groups, such as the bromo substituent in 1-[(3-Bromo-4-methoxyphenyl)methyl]azetidin-3-ol, have shown enhanced activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antitubercular Activity

Another notable application of azetidine derivatives is their potential as antitubercular agents. Compounds similar to 1-[(3-Bromo-4-methoxyphenyl)methyl]azetidin-3-ol have been screened for their ability to inhibit the polyketide synthase (Pks13) enzyme, which is crucial for the survival of Mycobacterium tuberculosis. Studies have demonstrated that modifications to the azetidine structure can lead to enhanced potency against this pathogen .

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships of azetidine compounds is critical for optimizing their biological efficacy. Research has shown that substituents on the phenyl ring significantly influence the compound's activity profile. For instance, electron-donating groups tend to enhance antimicrobial activity, while steric factors can affect binding affinity to target enzymes .

In Vitro Studies

In vitro studies have been conducted to evaluate the efficacy of 1-[(3-Bromo-4-methoxyphenyl)methyl]azetidin-3-ol against various microbial strains. These studies typically involve assessing minimum inhibitory concentrations (MIC) and conducting time-kill assays to determine the compound's bactericidal or bacteriostatic properties .

In Vivo Models

Preclinical trials using murine models have provided insights into the pharmacokinetics and therapeutic potential of azetidine derivatives. For example, compounds exhibiting strong in vitro activity were further tested in vivo for their ability to reduce bacterial load in infected tissues, demonstrating promising results that support their development as therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-[(3-Bromo-4-methoxyphenyl)methyl]azetidin-3-ol can be contextualized by comparing it to related azetidin-3-ol derivatives with varying substituents. Key differences in substituent electronic effects, steric profiles, and synthetic accessibility are summarized below:

Table 1: Comparison of Azetidin-3-ol Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
1-[(3-Bromo-4-methoxyphenyl)methyl]azetidin-3-ol 3-Bromo-4-methoxy C₁₁H₁₄BrNO₂ 288.14 Electron-rich aromatic ring; potential steric hindrance from methoxy group
1-[(3-Bromophenyl)methyl]azetidin-3-ol (CAS 13434-19-0) 3-Bromo C₁₀H₁₂BrNO 242.12 Commercial availability; simpler substituent profile
1-(4-Chlorobenzyl)azetidin-3-ol (CAS 111043-50-6) 4-Chloro C₁₀H₁₂ClNO 197.66 Discontinued; chloro substituent offers lower steric demand
3-[(1H-Pyrazol-5-yl)methyl]azetidin-3-ol 1H-Pyrazol-5-yl C₇H₁₁N₃O 153.18 Heteroaromatic substituent; enhanced hydrogen-bonding capacity

Key Observations

Substituent Electronic Effects: The 3-bromo-4-methoxy group in the target compound combines an electron-withdrawing bromine atom with an electron-donating methoxy group. The 4-chloro substituent in 1-(4-chlorobenzyl)azetidin-3-ol is purely electron-withdrawing, which may reduce solubility in polar solvents compared to methoxy-containing derivatives .

Synthetic Accessibility :

  • The synthesis of 3-bromo-4-methoxy-substituted derivatives, as seen in , often involves lower yields (e.g., 34% for a related oxadiazole compound) due to steric and electronic challenges during cyclization or substitution steps . In contrast, simpler analogs like 1-[(3-bromophenyl)methyl]azetidin-3-ol are commercially available, suggesting more straightforward synthetic routes .

Structural Characterization :

  • Crystallographic tools like SHELXL (for refinement) and ORTEP (for visualization) are widely used to analyze azetidin-3-ol derivatives, as demonstrated in studies of similar small molecules . These methods could elucidate the target compound’s conformation and intermolecular interactions.

Computational Insights :

  • Theoretical studies on triazolone derivatives () employed density functional theory (DFT) at the B3LYP/6-31G(d,p) level to predict electronic properties. Similar approaches could model the target compound’s charge distribution, aiding in the design of derivatives with optimized reactivity .

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